2-Methoxy-4-(trifluoromethyl)nicotinaldehyde

CAS No.: 1227594-83-3

Cat. No.: VC2960490

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227594-83-3 |

|---|---|

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3 |

| Standard InChI Key | ITTIZBXJOQZPQW-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC(=C1C=O)C(F)(F)F |

| Canonical SMILES | COC1=NC=CC(=C1C=O)C(F)(F)F |

Introduction

Chemical Identity and Structure

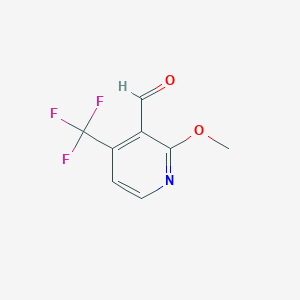

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinaldehyde featuring a methoxy group at position 2 and a trifluoromethyl group at position 4 of the pyridine ring. The compound has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol. Its structure consists of a pyridine ring with an aldehyde group at position 3, creating a versatile scaffold for various chemical transformations.

Chemical Identifiers

The compound can be identified through several standard chemical nomenclature systems, summarized in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 1227594-83-3 |

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3 |

| Standard InChIKey | ITTIZBXJOQZPQW-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC(=C1C=O)C(F)(F)F |

| PubChem Compound ID | 118704421 |

Table 1: Chemical identifiers for 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Physical and Chemical Properties

The physical and chemical properties of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde are influenced by its unique structural features, particularly the presence of the methoxy, trifluoromethyl, and aldehyde functional groups.

Chemical Properties

The compound's chemical reactivity is primarily determined by its functional groups:

-

The aldehyde group is highly reactive toward nucleophiles and can participate in various condensation reactions.

-

The methoxy group influences the electron density of the pyridine ring and can undergo substitution under specific conditions.

-

The trifluoromethyl group, a strong electron-withdrawing group, affects the electronic distribution across the molecule and enhances metabolic stability .

Synthesis and Production Methods

Industrial Production

For industrial-scale production, continuous flow reactors and automated synthesis techniques are often employed to optimize yield and purity. These methods allow for efficient scaling up of the synthesis process while maintaining high-quality standards. The process typically includes steps such as:

-

Preparation of the methoxypyridine precursor

-

Introduction of the trifluoromethyl group

-

Formylation to add the aldehyde functionality

-

Purification through crystallization or chromatography

-

Quality control analysis

Chemical Reactions and Mechanisms

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, particularly those involving the aldehyde functional group.

Aldehyde Reactions

The aldehyde group can participate in numerous reactions:

-

Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid derivative.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol.

-

Condensation: The aldehyde can undergo condensation reactions with amines to form imines, with hydrazines to form hydrazones, and with hydroxylamines to form oximes .

-

Addition: Nucleophilic addition to the carbonyl carbon produces a range of derivatives.

Heterocyclic Ring Modifications

The pyridine ring can undergo various transformations:

-

Nucleophilic substitution: The methoxy group can be displaced by nucleophiles under appropriate conditions.

-

Ring functionalization: Additional substituents can be introduced to the pyridine ring through directed metalation or cross-coupling reactions .

Mechanism of Action in Reactions

The reactivity of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is influenced by:

Biological Activity and Applications

Pharmaceutical Applications

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde and related compounds have attracted significant attention in medicinal chemistry due to their versatile scaffold and potential biological activities.

Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds. The presence of the trifluoromethyl group is particularly valuable in drug design for several reasons:

-

Enhanced Lipophilicity: The CF3 group increases membrane permeability and bioavailability .

-

Metabolic Stability: Trifluoromethylated compounds are generally more resistant to metabolic degradation .

-

Binding Affinity: The trifluoromethyl group can enhance binding interactions with protein targets through both hydrophobic and electrostatic interactions .

Agrochemical Applications

The broader class of trifluoromethylpyridine derivatives, to which 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde belongs, has significant applications in agriculture .

-

Herbicidal Activity: Certain trifluoromethylpyridine derivatives show high herbicidal activity against grass species in cereal crops .

-

Crop Protection: More than 20 trifluoromethylpyridine-containing agrochemicals have been developed for crop protection from pests .

Structure-Activity Relationships

The biological activity of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde and related compounds is closely related to their structural features.

Key Structural Elements

-

Methoxy Group: The 2-methoxy substituent affects the compound's polarity and can participate in hydrogen bonding with biological targets.

-

Trifluoromethyl Group: The CF3 group at position 4 enhances lipophilicity, metabolic stability, and binding affinity to biological targets .

-

Aldehyde Functionality: Provides a reactive site for further derivatization and can form interactions with nucleophilic sites in biological targets.

Modification Effects

Studies on related compounds have shown that modifications at specific positions can significantly alter biological activity:

-

Changes in the position of the trifluoromethyl group can affect potency and selectivity .

-

Substitution of the methoxy group with other substituents can modify the compound's pharmacokinetic properties.

-

Conversion of the aldehyde to other functional groups (e.g., oximes, hydrazones) can generate derivatives with different biological profiles .

Comparison with Similar Compounds

Several structurally related compounds share similarities with 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde but differ in the position of functional groups or the nature of substituents.

Structural Analogues

Table 2 compares 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde with structurally similar compounds:

| Compound | CAS Number | Structural Differences | Similarity Score* |

|---|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde | 124432-66-2 | CF3 at position 5 instead of 4 | N/A |

| 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde | 1005171-85-6 | Methoxy at position 6 instead of 2 | 0.92 |

| 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde | 1227572-67-9 | CF3 at position 3, aldehyde at position 4 | 0.91 |

| 4-(Difluoromethyl)-6-methoxynicotinaldehyde | 1804688-56-9 | CF2H instead of CF3, methoxy at position 6 | 0.97 |

| 2-Methoxy-4-(trifluoromethyl)pyridine | 219715-34-1 | No aldehyde group | N/A |

Table 2: Structural analogues of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde

*Similarity scores as reported in source , where available

Functional Comparisons

The positioning of functional groups significantly affects the properties and activities of these compounds:

-

Positional Isomers: Moving the trifluoromethyl group from position 4 to position 5 (as in 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde) can alter electronic distribution and binding characteristics .

-

Methoxy Position: The position of the methoxy group (position 2 versus position 6) affects the electron density distribution in the pyridine ring and subsequent reactivity patterns .

-

Fluorine Content: Compounds with difluoromethyl groups instead of trifluoromethyl groups exhibit different lipophilicity and metabolic profiles .

Research Applications and Future Perspectives

Current Research Applications

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde serves as an important building block in various research areas:

-

Medicinal Chemistry: Used as a starting material for the synthesis of potential therapeutic agents.

-

Material Science: May contribute to the development of functional materials with specific properties.

-

Organofluorine Chemistry: Provides insights into the effects of trifluoromethyl substitution on heterocyclic systems .

Future Research Directions

Several promising research areas for 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde include:

-

Targeted Drug Development: Exploration of derivatives with enhanced selectivity for specific biological targets .

-

Green Chemistry Approaches: Development of more environmentally friendly synthesis methods.

-

Combination with Other Bioactive Scaffolds: Creation of hybrid molecules with multiple pharmacophores.

-

Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume